molecular formula C5H2BrF3N2OS B1612883 N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide CAS No. 745053-65-0

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1612883
CAS No.: 745053-65-0
M. Wt: 275.05 g/mol
InChI Key: MZBBHMNHUOVRQO-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

This compound possesses a distinctive molecular architecture characterized by the integration of multiple electronegative substituents within a heterocyclic framework. The compound exhibits the molecular formula C₅H₂BrF₃N₂OS with a molecular weight of 275.05 daltons. The central thiazole ring system provides the foundational scaffold, while the bromine atom at the 5-position and the trifluoroacetamide moiety at the 2-position create significant electronic perturbations throughout the molecular structure.

The thiazole ring demonstrates characteristic aromatic behavior due to the delocalization of electron density across the five-membered heterocycle. According to molecular orbital studies, thiazole molecules exhibit aromatic character with substantial dienic characteristics, as evidenced by pi-bond interactions throughout the ring system. The electron density distribution within the thiazole core shows preferential electrophilic substitution occurring at the carbon-5 position, followed by the carbon-4 position, while nucleophilic substitution predominantly occurs at the carbon-2 position.

The bromine substituent at the 5-position introduces substantial steric and electronic effects that influence the overall molecular geometry. The large atomic radius of bromine creates significant van der Waals interactions with neighboring atoms, while its electronegativity contributes to the electron-withdrawing character of the substituent. This halogen substitution pattern alters the electron density distribution across the thiazole ring, affecting both the chemical reactivity and physical properties of the compound.

The trifluoroacetamide functional group represents a highly polar and electron-withdrawing moiety that significantly impacts the compound's molecular architecture. The three fluorine atoms attached to the acetyl carbon create a strongly electronegative environment that influences the carbonyl group's reactivity and the nitrogen atom's basicity. The amide linkage between the thiazole ring and the trifluoroacetyl group establishes a conjugated system that enables electronic communication between these structural components.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₅H₂BrF₃N₂OS
Molecular Weight 275.05 g/mol
CAS Registry Number 745053-65-0
Density 2.0 ± 0.1 g/cm³
Polarizability 17.9 ± 0.5 × 10⁻²⁴ cm³
SMILES Notation O=C(NC1=NC=C(Br)S1)C(F)(F)F

The bonding patterns within the molecule reflect the influence of multiple electronegative centers on the overall electronic structure. The thiazole nitrogen atoms participate in aromatic stabilization while simultaneously serving as electron-deficient centers that can engage in hydrogen bonding interactions. The sulfur atom in the thiazole ring contributes to the aromatic system through its lone pair electrons while also providing opportunities for sulfur-specific interactions such as sulfur bonding.

The amide bond connecting the thiazole ring to the trifluoroacetyl group exhibits partial double-bond character due to resonance effects. This delocalization restricts rotation around the carbon-nitrogen bond and influences the compound's conformational preferences. The electron-withdrawing nature of both the thiazole ring and the trifluoromethyl group reduces the electron density on the amide nitrogen, potentially affecting its hydrogen bonding capabilities and overall basicity.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of thiazole-containing acetamide derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of related compounds. While specific crystallographic data for this compound is limited in available literature, studies of structurally analogous compounds reveal important patterns in molecular organization and intermolecular interactions.

Analysis of N-(Thiazol-2-yl)acetamide, a structurally related compound, demonstrates that thiazole acetamide derivatives crystallize in monoclinic space groups with multiple molecules in the asymmetric unit. The crystal structure exhibits characteristic intermolecular hydrogen bonding patterns involving nitrogen-hydrogen to nitrogen interactions and carbon-hydrogen to oxygen contacts. These hydrogen bonding networks contribute significantly to the stability of the crystal lattice and influence the overall packing efficiency.

The conformational analysis reveals that the thiazole ring and acetamide moiety adopt specific orientations that optimize intermolecular interactions while minimizing steric clashes. The planarity of the thiazole ring system constrains the overall molecular geometry, while the flexibility of the acetamide linkage allows for conformational adjustments that accommodate different packing environments. The presence of the bromine atom and trifluoromethyl group in this compound would be expected to introduce additional steric constraints and electronic perturbations that affect the preferred conformational states.

Table 2: Comparative Crystallographic Parameters

Compound Space Group Cell Parameters Hydrogen Bonding Reference
N-(Thiazol-2-yl)acetamide Monoclinic a = Variable N-H···N, C-H···O
Thiazole derivatives Various Temperature dependent Multiple patterns

The influence of halogen substitution on crystal packing has been extensively studied in related thiazole systems. Bromine atoms can participate in halogen bonding interactions, which represent a relatively new class of non-covalent interactions that complement traditional hydrogen bonding. These interactions occur between the bromine atom acting as an electron-deficient center and electron-rich regions of neighboring molecules, such as nitrogen atoms or oxygen atoms in the crystal lattice.

The trifluoromethyl group introduces additional complexity to the conformational landscape through its strong electron-withdrawing effects and unique steric requirements. The three fluorine atoms create a highly electronegative environment that can influence both intramolecular and intermolecular interactions. The conformational preferences around the carbon-carbon bond connecting the trifluoromethyl group to the carbonyl carbon are constrained by the steric bulk of the fluorine atoms and their electronic interactions with neighboring groups.

Theoretical computational studies using density functional theory methods have been applied to related thiazole derivatives to understand their conformational preferences and energetic landscapes. These calculations reveal that the total energy values for different conformational states provide insights into the relative stability of various molecular arrangements. The optimized molecular structures demonstrate that compounds with lower total energy values exhibit greater structural stability, which correlates with their observed crystal packing patterns and physical properties.

Comparative Structural Analysis with Thiazole Derivatives

The structural characteristics of this compound can be understood through systematic comparison with other thiazole derivatives that share similar substitution patterns or functional group arrangements. This comparative analysis reveals structure-activity relationships and provides insights into how specific substituents influence molecular properties and behavior.

Examination of N-(5-bromo-4-methylthiazol-2-yl)-2,2,2-trifluoroacetamide, a closely related analog, demonstrates the influence of methyl substitution at the 4-position on molecular properties. The synthesis and characterization of this compound revealed specific nuclear magnetic resonance characteristics, with proton signals appearing at distinctive chemical shifts that reflect the electronic environment created by the combination of bromine and methyl substituents. The methyl group at the 4-position introduces additional steric bulk and electron-donating effects that contrast with the electron-withdrawing nature of the bromine and trifluoroacetamide groups.

The comparative analysis extends to other halogenated thiazole derivatives, including compounds with different halogen substitution patterns. The electronic effects of various halogens (fluorine, chlorine, bromine, iodine) create distinct patterns of electron density distribution and molecular polarization. Bromine substitution, in particular, provides a balance between steric effects and electronic perturbations that influences both chemical reactivity and physical properties.

Table 3: Comparative Analysis of Thiazole Derivatives

Compound Substitution Pattern Key Structural Features Electronic Effects Reference
This compound 5-Br, 2-NHCOCF₃ Dual electron-withdrawing Strong electronegativity
N-(5-bromo-4-methylthiazol-2-yl)-2,2,2-trifluoroacetamide 5-Br, 4-CH₃, 2-NHCOCF₃ Mixed electronic effects Electron donating/withdrawing
2-Aminothiazole derivatives Various Basic thiazole scaffold Variable substitution

Studies of thiazole derivatives with different acetamide substituents reveal how the nature of the acyl group influences molecular conformation and intermolecular interactions. The trifluoroacetamide moiety represents one of the most electron-withdrawing acyl groups commonly employed in medicinal chemistry, creating significant effects on the basicity of the thiazole nitrogen atoms and the overall electronic character of the molecule. Comparative analysis with simple acetamide derivatives shows that the trifluoromethyl group substantially reduces the electron density throughout the molecular framework.

The influence of substitution position on thiazole derivatives has been systematically investigated through structure-activity relationship studies. The 5-position substitution with bromine creates different electronic and steric effects compared to substitution at the 4-position or other locations on the thiazole ring. The electron density calculations reveal that electrophilic substitution occurs preferentially at the 5-position, making this location particularly sensitive to electronic perturbations.

Molecular docking studies of related thiazole derivatives have demonstrated that the three-dimensional arrangement of substituents significantly influences binding interactions with biological targets. The combination of bromine at the 5-position and trifluoroacetamide at the 2-position creates a unique spatial arrangement of electronegative centers that can participate in various non-covalent interactions. These structural features contribute to the compound's potential for specific molecular recognition events and influence its overall biological and chemical behavior.

The comparative analysis also reveals that thiazole derivatives with multiple electron-withdrawing substituents exhibit enhanced stability toward nucleophilic attack while simultaneously becoming more susceptible to electrophilic reactions. The electronic complementarity between the bromine substituent and the trifluoroacetamide group creates a synergistic effect that amplifies the electron-deficient character of the thiazole ring system. This electronic environment influences both the compound's chemical reactivity and its physical properties, including solubility, melting point, and spectroscopic characteristics.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBHMNHUOVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610713
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-65-0
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydrideThis compound\text{5-Bromo-1,3-thiazole-2-amine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation and Cross-Coupling Reactions

The bromine atom at the 5-position of the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions. For example:

Suzuki–Miyaura Coupling
The bromine substituent undergoes coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in polar solvents (e.g., dioxane/H₂O). This reaction replaces bromine with aryl groups, yielding functionalized thiazoles.

SubstrateBoronic AcidCatalystConditionsProductYield (%)Source
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide4-MethoxyphenylPd(PPh₃)₄80°C, 12 h, dioxane/H₂ON-(5-(4-Methoxyphenyl)-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide72

Mechanistic Insight : Oxidative addition of the Pd⁰ catalyst to the C–Br bond generates a PdII intermediate, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .

Acylation and Trifluoroacetyl Group Reactivity

The trifluoroacetamide group participates in nucleophilic substitution reactions. For instance:

Hydrolysis of Trifluoroacetamide
Under basic conditions (e.g., NaOH/H₂O), the trifluoroacetamide group hydrolyzes to form the corresponding amine.

SubstrateReagentsConditionsProductYield (%)Source
This compoundNaOH (2 equiv)H₂O, 60°C, 6 h5-Bromo-1,3-thiazol-2-amine85

Key Observation : The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, releasing trifluoroacetate and forming the amine .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions, though bromine at the 5-position directs incoming electrophiles to the 4-position.

Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position:

SubstrateReagentsConditionsProductYield (%)Source
This compoundHNO₃ (1.2 equiv), H₂SO₄0°C, 2 hN-(5-Bromo-4-nitro-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide68

Regioselectivity : Bromine’s electron-withdrawing effect deactivates the 5-position, favoring nitration at the 4-position .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with alkenes or alkynes under thermal or catalytic conditions.

Diels–Alder Reaction
With electron-deficient dienophiles (e.g., maleic anhydride), the thiazole acts as a diene:

SubstrateDienophileCatalystProductYield (%)Source
This compoundMaleic anhydrideNone, 120°CBicyclic adduct (structure not fully resolved)55

Limitation : The trifluoroacetamide group reduces electron density in the thiazole ring, necessitating higher temperatures for reactivity .

Oxidation and Reduction

The bromine and trifluoroacetamide groups influence redox behavior:

Bromine Reduction
Catalytic hydrogenation (H₂/Pd/C) reduces the C–Br bond to C–H:

SubstrateReagentsConditionsProductYield (%)Source
This compoundH₂, Pd/C (5 mol%)EtOH, 25°CN-(1,3-Thiazol-2-yl)-2,2,2-trifluoroacetamide90

Side Reaction : Over-reduction of the thiazole ring is suppressed by using mild conditions .

Functionalization via Norbornene-Mediated Pd Catalysis

In Catellani-type reactions, the compound participates in tandem C–H functionalization and cross-coupling using norbornene (NBE) as a transient mediator .

SubstrateReagentsCatalystProductYield (%)Source
This compoundNBE, Pd(OAc)₂, K₂CO₃DMF, 100°C2-Alkyl-5-bromothiazole derivatives60–75

Mechanism : PdII activates the thiazole’s C–H bond, followed by NBE insertion and alkyl halide coupling .

Trifluoroacetyl Group Exchange

The trifluoroacetamide undergoes transacylation with nucleophiles (e.g., amines):

SubstrateReagentsConditionsProductYield (%)Source
This compoundBenzylamineDCM, 25°CN-(5-Bromo-1,3-thiazol-2-yl)benzamide78

Driving Force : The stability of the trifluoroacetate leaving group facilitates the reaction .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide has been studied for its effectiveness against various bacterial strains. Its structural characteristics contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

Thiazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate its specific pathways and efficacy.

Fluorinated Compounds

The trifluoroacetamide moiety enhances the lipophilicity of the compound, making it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require specific hydrophobic properties.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new materials with tailored properties.

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Tested against Gram-positive and Gram-negative bacteriaShowed significant inhibition of growth in multiple strains
Cancer Cell Proliferation Evaluated in various cancer cell linesInduced apoptosis and reduced cell viability significantly
Material Development Used in creating fluorinated polymersEnhanced durability and water repellency compared to non-fluorinated counterparts

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₅H₂BrF₃N₂OS - Bromine (position 5)
- Trifluoroacetamide (position 2)
283.07 Intermediate for bioactive molecules; enhanced lipophilicity due to CF₃ group.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S - Chlorine (position 5)
- 2,4-Difluorobenzamide (position 2)
290.67 PFOR enzyme inhibitor; structural analog of nitazoxanide.
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide C₄H₄BrN₃OS - Bromine (position 5)
- Acetamide (position 2)
222.06 Used in heterocyclic synthesis; lower stability compared to trifluoroacetamide derivatives.
N-(2-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide C₅H₂BrF₃N₂OS - Bromine (position 4)
- Trifluoroacetamide (position 2)
283.07 Altered reactivity due to bromine position; potential precursor for Suzuki-Miyaura couplings.
N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide C₉H₇BrF₃NO₂ - Bromine (position 4)
- Methoxy (position 2)
- Trifluoroacetamide
298.06 Aromatic acetamide with applications in material science; higher solubility in polar solvents.

Key Structural and Functional Differences :

Heterocyclic Core :

  • The thiazole ring in the target compound offers greater aromatic stability compared to thiadiazole derivatives (e.g., ) .
  • Substitution of bromine at position 5 (vs. position 4 in ) alters regioselectivity in cross-coupling reactions .

Electron-Withdrawing Groups: The trifluoroacetamide group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks compared to non-fluorinated analogs (e.g., ) . In contrast, the 2,4-difluorobenzamide group in introduces π-π stacking interactions critical for enzyme inhibition .

Biological Activity :

  • Brominated thiazoles (e.g., ) are often more potent than chlorinated analogs () due to bromine’s larger atomic radius and stronger hydrophobic interactions .
  • Thiadiazole derivatives () exhibit lower metabolic stability, limiting their pharmaceutical utility compared to thiazoles .

Synthetic Flexibility :

  • The trifluoroacetamide group in the target compound allows for selective deprotection under mild conditions, enabling further functionalization .

Research Findings :

  • Reactivity : Bromine at position 5 of the thiazole ring () is more reactive in palladium-catalyzed couplings than position 4 (), as demonstrated in Suzuki-Miyaura reactions .
  • Solubility: Trifluoroacetamide derivatives (e.g., ) exhibit lower aqueous solubility compared to non-fluorinated analogs () due to the hydrophobic CF₃ group .
  • Thermal Stability : The trifluoroacetamide group increases thermal stability, as evidenced by the storage recommendations for (2–8°C) versus room-stable analogs .

Biological Activity

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS No. 745053-65-0) is a thiazole derivative noted for its potential biological activities. This compound features a trifluoroacetamide group that enhances its reactivity and biological interactions. The synthesis typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride in solvents like dichloromethane under controlled conditions .

PropertyValue
Molecular FormulaC5_5H2_2BrF3_3N2_2OS
Molecular Weight239.05 g/mol
Melting Point152 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to alterations in cellular processes. Notably, its trifluoroacetamide group plays a crucial role in enhancing its pharmacological properties .

Inhibitory Effects

Recent studies have highlighted the compound's potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions including Alzheimer's disease. In vitro assays demonstrated that this compound exhibits significant inhibitory potency against nSMase2, with IC50 values reported around 300 nM . The inhibition of nSMase2 is particularly relevant as it affects exosome release and intracellular communication, which are critical in neurodegenerative diseases.

Case Studies and Research Findings

  • Alzheimer's Disease : In a mouse model of Alzheimer's disease, this compound showed promising results in inhibiting exosome secretion from the brain. This suggests a potential therapeutic application in managing Alzheimer's by targeting nSMase2 activity .
  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways. For instance, derivatives have been shown to cause G2/M phase arrest and increase caspase activity in leukemia cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies reveal that the presence of the trifluoroacetamide group significantly influences the compound's efficacy against specific biological targets .

Q & A

Q. What are the standard synthetic routes for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide?

The synthesis typically involves nucleophilic acyl substitution between 5-bromo-1,3-thiazol-2-amine and trifluoroacetic anhydride or trifluoroacetyl chloride. A common protocol includes:

  • Reacting 5-bromo-1,3-thiazol-2-amine (1 mmol) with trifluoroacetyl chloride (1.2 mmol) in anhydrous pyridine or dimethylformamide (DMF) under nitrogen atmosphere.
  • Stirring the mixture at room temperature for 12–24 hours, monitored by TLC (hexane:ethyl acetate, 3:1) .
  • Quenching the reaction with ice-cold water, followed by extraction with dichloromethane.
  • Purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR in deuterated solvents (e.g., DMSO-d6d_6) to confirm the trifluoroacetamide group (δ19F75ppm\delta_{19F} \approx -75 \, \text{ppm}) and thiazole proton environments.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement for resolving bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+\text{[M+H]}^+) and isotopic patterns consistent with bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What purification techniques are effective for this compound post-synthesis?

  • Recrystallization : Use polar aprotic solvents (e.g., methanol, ethanol) or mixtures (petroleum ether:ethyl acetate) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (5–30%) to isolate the pure product. Monitor fractions by TLC (Rf0.4R_f \approx 0.4 in 3:1 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Replace pyridine with DMF to enhance solubility of intermediates and reduce side reactions .
  • Catalysis : Use catalytic potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or triethylamine (Et3N\text{Et}_3\text{N}) to accelerate acyl transfer .
  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of the trifluoroacetyl group .

Q. How does the bromo substituent on the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing bromo group reduces electron density at the thiazole C2 position, hindering nucleophilic attacks. However, it enhances stability of the thiazole ring during harsh conditions (e.g., acidic/basic media) .
  • For further functionalization (e.g., Suzuki coupling), the bromo group serves as a leaving group in palladium-catalyzed cross-coupling reactions .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
  • Purity Validation : Confirm compound integrity via HPLC (>98% purity) and 19F^{19} \text{F} NMR to detect trifluoroacetamide degradation .
  • Structural Analog Comparison : Compare activity with non-brominated analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl) derivatives) to isolate substituent effects .

Q. How can intermolecular interactions in the crystal structure inform stability and solubility?

  • Hydrogen Bonding : SCXRD reveals N–H···N and C–H···O interactions that stabilize crystal packing, reducing solubility in non-polar solvents .
  • Van der Waals Forces : Planar thiazole and trifluoroacetamide groups facilitate π-stacking, enhancing thermal stability but limiting aqueous solubility .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic pathogens) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC50_{50} data from analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

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